molecular formula C20H23ClFN3O4S B2668967 4-((5-chloro-2-methoxyphenylsulfonamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide CAS No. 1234988-08-9

4-((5-chloro-2-methoxyphenylsulfonamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide

Cat. No. B2668967
CAS RN: 1234988-08-9
M. Wt: 455.93
InChI Key: PGKBKKLNFSGWDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((5-chloro-2-methoxyphenylsulfonamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C20H23ClFN3O4S and its molecular weight is 455.93. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Applications

Hypoglycemic Activity : A study on the structure-activity relationships of hypoglycemic benzoic acid derivatives, including compounds with structural similarities to the one of interest, found that modifications to the molecular structure could significantly impact the activity and duration of action in rats. Notably, repaglinide, a derivative within this research, demonstrated substantial activity in type 2 diabetic patients, suggesting the potential of related compounds in diabetes management (Grell et al., 1998).

Serotonin Receptor Agonism : Benzamide derivatives, including structures with modifications similar to the compound , have been synthesized and evaluated for their effect on gastrointestinal motility. Some derivatives have shown potential as novel prokinetic agents with selective serotonin 4 receptor agonism, offering insights into the development of treatments for gastrointestinal disorders (Sonda et al., 2004).

Chemical Synthesis and Imaging Applications

Radiotracer Development : The synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide by nucleophilic fluorination demonstrates the feasibility of developing radiotracers for studying CB1 cannabinoid receptors in the brain. This research underscores the utility of similar compounds in positron emission tomography (PET) imaging for neuroscience research (Katoch-Rouse & Horti, 2003).

Structural and Molecular Studies

Hydrogen Bonding Patterns : Research on proton-transfer compounds of 5-sulfosalicylic acid with various aliphatic nitrogen Lewis bases, including piperidine and morpholine, highlights the importance of understanding hydrogen bonding patterns in the design of new compounds. This knowledge is critical for predicting the behavior of chemical structures in biological systems and for the development of new pharmaceuticals (Smith, Wermuth, & Sagatys, 2011).

properties

IUPAC Name

4-[[(5-chloro-2-methoxyphenyl)sulfonylamino]methyl]-N-(4-fluorophenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClFN3O4S/c1-29-18-7-2-15(21)12-19(18)30(27,28)23-13-14-8-10-25(11-9-14)20(26)24-17-5-3-16(22)4-6-17/h2-7,12,14,23H,8-11,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKBKKLNFSGWDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((5-chloro-2-methoxyphenylsulfonamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide

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